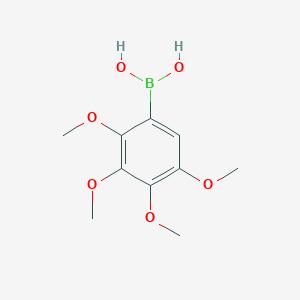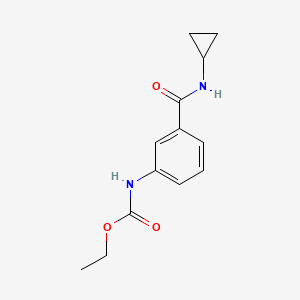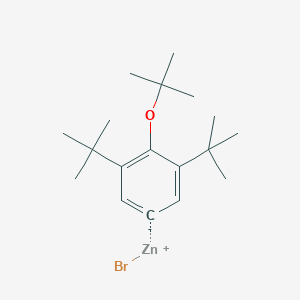
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a methyl group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is commercially available.
Formation of the Trimethylsilyl-Ethynyl Group: This step involves the reaction of trimethylsilylacetylene with a suitable electrophile to introduce the trimethylsilyl-ethynyl group.
The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound can participate in various catalytic cycles, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
2-((Trimethylsilyl)ethynyl)cyclohexanone: Similar structure but lacks the methyl group at the 2-position.
2-Methylcyclohexanone: Lacks the trimethylsilyl-ethynyl group.
2-((Trimethylsilyl)ethynyl)cyclohexanol: Contains an alcohol group instead of a ketone.
Uniqueness
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl group at the 2-position. This combination of functional groups imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C12H20OSi |
|---|---|
Molecular Weight |
208.37 g/mol |
IUPAC Name |
2-methyl-2-(2-trimethylsilylethynyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20OSi/c1-12(9-10-14(2,3)4)8-6-5-7-11(12)13/h5-8H2,1-4H3 |
InChI Key |
YTWUTWBNGLKUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
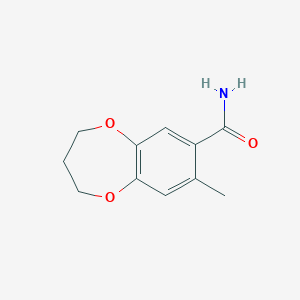
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)


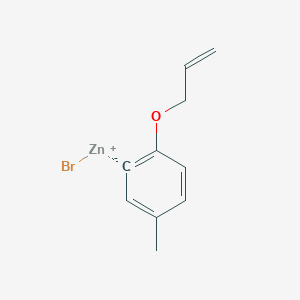
![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)
![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
